1-(4-Fluorophenyl)-4-(1-methylpiperidin-4-yl)piperazine
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Overview
Description
1-(4-Fluorophenyl)-4-(1-methylpiperidin-4-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further substituted with a methylpiperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-4-(1-methylpiperidin-4-yl)piperazine typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions using fluorobenzene derivatives and appropriate nucleophiles.
Substitution with Methylpiperidinyl Group: The final step involves the substitution of the piperazine ring with the methylpiperidinyl group, which can be achieved through reductive amination or alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-4-(1-methylpiperidin-4-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-4-(1-methylpiperidin-4-yl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-4-(1-methylpiperidin-4-yl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorophenyl group may enhance binding affinity, while the piperazine and methylpiperidinyl groups contribute to the compound’s overall pharmacological profile. Pathways involved may include modulation of neurotransmitter release or inhibition of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-4-(1-methylpiperidin-4-yl)piperazine
- 1-(4-Bromophenyl)-4-(1-methylpiperidin-4-yl)piperazine
- 1-(4-Methylphenyl)-4-(1-methylpiperidin-4-yl)piperazine
Uniqueness
1-(4-Fluorophenyl)-4-(1-methylpiperidin-4-yl)piperazine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to target proteins, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-(1-methylpiperidin-4-yl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FN3/c1-18-8-6-16(7-9-18)20-12-10-19(11-13-20)15-4-2-14(17)3-5-15/h2-5,16H,6-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUYNJDZBPWOHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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